BenchChemオンラインストアへようこそ!

Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride

Factor Xa inhibition anticoagulant drug discovery serine protease selectivity

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride (CAS 1204580-90-4; MDL MFCD12963844) is a pyrazole-derived heterocyclic building block with molecular formula C₁₂H₁₄ClN₃O₂ and molecular weight 267.71 g/mol. The compound features a 1H-pyrazole core bearing a methyl carboxylate ester at the 3-position and a 2-(aminomethyl)phenyl substituent at the 5-position, isolated as the hydrochloride salt.

Molecular Formula C12H14ClN3O2
Molecular Weight 267.71 g/mol
CAS No. 1204580-90-4
Cat. No. B1149433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride
CAS1204580-90-4
Molecular FormulaC12H14ClN3O2
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C2=NNC(=C2)C(=O)OC.Cl
InChIInChI=1S/C12H13N3O2.ClH/c1-13-9-6-4-3-5-8(9)10-7-11(15-14-10)12(16)17-2;/h3-7,13H,1-2H3,(H,14,15);1H
InChIKeyNXBDZJIJXBYEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride (CAS 1204580-90-4): Structural Identity and Compound-Class Context for Procurement Decisions


Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride (CAS 1204580-90-4; MDL MFCD12963844) is a pyrazole-derived heterocyclic building block with molecular formula C₁₂H₁₄ClN₃O₂ and molecular weight 267.71 g/mol [1]. The compound features a 1H-pyrazole core bearing a methyl carboxylate ester at the 3-position and a 2-(aminomethyl)phenyl substituent at the 5-position, isolated as the hydrochloride salt [1]. This specific ortho-aminomethylphenyl substitution pattern is of particular significance because it constitutes the core pharmacophoric element that—when elaborated with a 3-trifluoromethyl group and a 5-carboxamide biphenylsulfonamide moiety—yielded DPC602, a sub-nanomolar, >1000-fold selective, orally bioavailable Factor Xa inhibitor advanced to preclinical development [2]. The compound is supplied as a research-grade intermediate (95–98% purity) by multiple commercial vendors and is stored at room temperature under dry conditions .

Why Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride Cannot Be Replaced by Other Aminomethyl-Phenyl Pyrazole Regioisomers or Ester Variants


Generic substitution among aminomethyl-phenyl pyrazole carboxylates fails because the ortho (2-position) aminomethyl substitution on the pendant phenyl ring—as opposed to the meta (3-position) or para (4-position) regioisomers—was explicitly selected during a structure–activity relationship (SAR) optimization campaign that progressed from a series of meta-substituted phenylpyrazoles to ortho- and/or para-substituted derivatives specifically to improve selectivity against off-target serine proteases [1]. This campaign culminated in DPC602, the 2-(aminomethyl)phenylpyrazole analogue, as the preclinical candidate [1]. Furthermore, the methyl ester at the pyrazole 3-position offers a kinetically distinct reactivity profile for downstream amidation and hydrolysis compared to the slower-reacting ethyl ester, making the methyl ester the preferred intermediate for convergent synthetic routes [2]. The hydrochloride salt form provides practical advantages in aqueous solubility and crystallinity over the free base, directly impacting handling, formulation of stock solutions, and reproducibility in biological assays [3]. These three structural features—ortho-aminomethyl regiochemistry, methyl ester, and hydrochloride counterion—are not simultaneously present in any single closely related commercially available analog, making simple interchange scientifically unsound.

Quantitative Comparative Evidence: Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride vs. Closest Analogs and Alternatives


Ortho- vs. Meta-Aminomethylphenyl Regiochemistry: Selectivity Optimization Validated in Factor Xa Inhibitor Development

The ortho (2-position) aminomethyl substitution on the phenyl ring—the defining structural feature of the target compound—was selected over the previously described meta-substituted phenylpyrazole series during a published SAR campaign aimed at improving serine protease selectivity [1]. Starting from a meta-substituted phenylpyrazole lead series, the research team systematically explored ortho- and para-substituted derivatives and identified that the ortho-substituted compounds, exemplified by DPC602 (which contains the same 2-(aminomethyl)phenylpyrazole core), achieved sub-nanomolar Factor Xa inhibition constants and greater than 1000-fold selectivity against other serine proteases including trypsin, thrombin, and plasma kallikrein [1][2]. In contrast, the earlier meta-substituted phenylpyrazole series (represented by DPC423, a 3-(aminomethyl)phenyl analogue) showed a narrower selectivity window: DPC423 exhibited a Ki of 0.15 nM for human Factor Xa but only 400-fold selectivity over trypsin (Ki = 60 nM) and approximately 40,000-fold over thrombin (Ki = 6000 nM) [3][4]. The ortho-substitution strategy was explicitly described as an effort to 'further optimize the selectivity profile' over the meta-substituted series [1].

Factor Xa inhibition anticoagulant drug discovery serine protease selectivity structure–activity relationship

Patent-Validated Intermediate Status: 2-(Aminomethyl)phenyl as a Preferred Ring D Substituent for Factor Xa Inhibitor Synthesis

US Patent 6,329,527 (Bristol-Myers Squibb) and related patent application US 2006/0069270 explicitly define the 2-(aminomethyl)phenyl group as one of only three privileged Ring D substituents—alongside 3-(aminomethyl)phenyl and (3-amino)benz[d]isoxazol-6-yl—in the general synthetic process for preparing 1,3,5-trisubstituted pyrazole Factor Xa inhibitors [1][2]. The patent specifies that Ring D is 'selected from 2-(aminomethyl)phenyl, 3-(aminomethyl)phenyl, and (3-amino)benz[d]isoxazol-6-yl' and that the process encompasses intermediates wherein the ester group R′ is H, Me, Et, or n-propyl and the pyrazole 3-position bears a carboxylate ester that is subsequently hydrolyzed and coupled to form the final carboxamide drug substance [2]. Critically, the 2-(aminomethyl)phenyl (ortho) regioisomer is listed first among the three options, consistent with its prioritization in the DPC602 preclinical development pathway [1]. The earlier US Patent 3,899,508 (Eli Lilly, 1975) describes the broader class of 5-(2-aminophenyl)pyrazole-3-carboxylic acids and esters as complement inhibitors, establishing the foundational utility of ortho-amino-substituted phenyl pyrazole carboxylates [3]. The aminomethyl spacer in the target compound (vs. the direct amino attachment in the Lilly patent) provides an additional degree of conformational freedom and a distinct reactivity handle (primary aliphatic amine vs. aniline-like aromatic amine).

process chemistry patent intermediate Factor Xa inhibitor synthesis 1,3,5-trisubstituted pyrazole

Methyl Ester vs. Ethyl Ester Reactivity: Kinetic Advantage in Downstream Amidation for Library Synthesis

The methyl ester at the pyrazole 3-position provides a well-established kinetic advantage over the corresponding ethyl ester in nucleophilic acyl substitution reactions including aminolysis—the key transformation used to convert this building block into carboxamide products. E. Fischer's foundational work on peptide synthesis demonstrated that methyl esters react more readily than ethyl esters in aminolysis [1]. This principle is generalizable to pyrazole-3-carboxylate esters: the reduced steric bulk of the methoxy leaving group (vs. ethoxy) lowers the activation barrier for nucleophilic attack by amines [1]. In the context of the Factor Xa inhibitor synthetic pathway, the methyl ester intermediate is hydrolyzed to the carboxylic acid prior to carboxamide coupling with elaborate aniline derivatives [2]. The methyl ester offers a practical balance: it is sufficiently stable for storage and handling (unlike more labile activated esters) yet more reactive toward hydrolysis than the ethyl ester, enabling milder saponification conditions (e.g., LiOH in THF/H₂O at room temperature rather than elevated temperatures that risk epimerization or decomposition of the acid-labile Boc-protected aminomethyl group) [3].

aminolysis kinetics ester reactivity parallel synthesis medicinal chemistry derivatization

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Aqueous Assay Compatibility

The hydrochloride salt form of methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate provides enhanced aqueous solubility and crystallinity compared to the free base (CAS 1609156-04-8), which is also commercially available but less commonly stocked . Protonation of the primary aminomethyl group (pKa ~9–10 for benzylamine-type amines) by HCl ensures that the compound exists predominantly in a positively charged, water-soluble form at physiological and assay-relevant pH values (pH 5–7.4) [1]. Vendor technical documentation confirms that the hydrochloride salt 'enhances stability and solubility, facilitating handling and storage' [2]. The free base (MW 231.25 g/mol, CAS 1609156-04-8) is reported without specific solubility data and is less frequently stocked . Stock solution preparation protocols from GlpBio specify that the hydrochloride salt can be dissolved in DMSO to prepare 1–10 mM stock solutions, with storage stability of 6 months at -80°C or 1 month at -20°C [3]. The hydrochloride counterion also improves long-term solid-state stability by reducing the propensity for carbonate salt formation from atmospheric CO₂ exposure—a known degradation pathway for primary amines stored as free bases [1].

salt selection aqueous solubility compound handling assay reproducibility

Commercial Availability and Purity Benchmarking: Multi-Vendor Sourcing with 95–98% Assay Range

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride (CAS 1204580-90-4 / 1609082-47-4) is stocked by at least six identifiable commercial suppliers with purity specifications ranging from 95% to 98% [1]. The MDL number MFCD12963844 provides a unique registry identifier that facilitates cross-vendor comparison [1]. By contrast, the meta-substituted regioisomer (3-(aminomethyl)phenyl variant) is not commercially cataloged as the methyl ester hydrochloride under a distinct CAS number; the closest available compound is methyl 5-(3-aminophenyl)-1H-pyrazole-3-carboxylate (CAS 1029104-49-1), which lacks the critical aminomethyl spacer and is available only through custom synthesis . The ethyl ester analog of the ortho-aminomethylphenyl compound does not appear in any commercial chemical catalog identified during this analysis. This means that for procurement purposes, the target compound is the only readily available member of the 2-(aminomethyl)phenyl-pyrazole-3-carboxylate ester family that combines the ortho regioisomer with a small alkyl ester and a hydrochloride counterion in a stocked, quality-assured format [1].

chemical procurement purity specification multi-vendor availability quality assurance

High-Impact Application Scenarios for Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Serine Protease Inhibitor Lead Optimization Leveraging Ortho-Aminomethyl Pharmacophore

Research groups developing selective Factor Xa or related serine protease inhibitors should prioritize this compound as the starting building block for parallel amide library synthesis. The ortho-aminomethylphenyl substitution pattern was explicitly selected over the meta-substituted series to improve selectivity beyond 1000-fold against off-target serine proteases, as demonstrated in the DPC602 development program [1]. The methyl ester enables rapid diversification via direct aminolysis or hydrolysis–coupling sequences under mild conditions, supporting high-throughput library production [2]. The hydrochloride salt form ensures consistent aqueous solubility for biochemical assay preparation without additional solubilization steps [3].

Process Chemistry: Scale-Up Intermediate for Factor Xa Inhibitor Manufacturing Routes

This compound is explicitly named as a privileged Ring D intermediate in US Patents 6,329,527 and 2006/0069270, which describe the industrial-scale synthesis of 1,3,5-trisubstituted pyrazole Factor Xa inhibitors [1][2]. Process development teams scaling published routes to DPC602-class compounds or conducting generic drug substance manufacturing will find this building block to be the commercially available form of the exact intermediate specified in the patent literature. The methyl ester provides a convenient protected form of the carboxylic acid that can be hydrolyzed under controlled conditions immediately prior to the final carboxamide coupling step [1].

Chemical Biology: Covalent Probe Development via Aminomethyl-Directed Bioconjugation

The primary aliphatic aminomethyl group (-CH₂NH₂) on the pendant phenyl ring provides a nucleophilic handle with greater conformational flexibility and distinct reactivity compared to directly attached aromatic amines (e.g., 2-aminophenyl variants described in US Patent 3,899,508 [1]). This enables selective conjugation to activated esters, isothiocyanates, or NHS-ester-functionalized fluorophores and biotin tags at a site that is remote from the pyrazole carboxylate, allowing orthogonal dual-functionalization strategies. The hydrochloride salt protects the amine from inadvertent reactions during storage and can be neutralized in situ with mild base (e.g., DIPEA) immediately before conjugation [2].

Fragment-Based Drug Discovery: Ortho-Aminomethyl Phenylpyrazole as a Privileged Fragment Core

The compound's molecular weight (267.71 g/mol as the HCl salt; 231.25 g/mol free base) places it within the fragment range (MW < 300 Da), while the ortho-aminomethylphenyl-pyrazole-3-carboxylate scaffold provides three points of diversification: the aminomethyl group (amine capping), the pyrazole N1 position (alkylation/arylation), and the ester (hydrolysis to acid followed by amidation). The documented >1000-fold selectivity achievable with elaborated analogs [1] suggests that this fragment core predisposes derived compounds toward selective target engagement—a critical advantage in fragment-based campaigns where initial hits often suffer from promiscuity. Multi-vendor availability at defined purity ensures that fragment screening libraries can be reliably replenished [2].

Quote Request

Request a Quote for Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.